Cas no 1825629-33-1 (N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2,5-dimethoxybenzamide)
N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2,5-dimethoxybenzamide Chemical and Physical Properties
Names and Identifiers
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- 1825629-33-1
- Z1716239400
- N-(2-CYANO-3,4-DIHYDRO-1H-NAPHTHALEN-2-YL)-2,5-DIMETHOXYBENZAMIDE
- AKOS030716764
- N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2,5-dimethoxybenzamide
- EN300-26687776
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- Inchi: 1S/C20H20N2O3/c1-24-16-7-8-18(25-2)17(11-16)19(23)22-20(13-21)10-9-14-5-3-4-6-15(14)12-20/h3-8,11H,9-10,12H2,1-2H3,(H,22,23)
- InChI Key: LMHVCRNINYQACK-UHFFFAOYSA-N
- SMILES: O=C(C1C=C(C=CC=1OC)OC)NC1(C#N)CC2C=CC=CC=2CC1
Computed Properties
- Exact Mass: 336.14739250g/mol
- Monoisotopic Mass: 336.14739250g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 528
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 71.4Ų
N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2,5-dimethoxybenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26687776-0.05g |
N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2,5-dimethoxybenzamide |
1825629-33-1 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2,5-dimethoxybenzamide Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2,5-dimethoxybenzamide
N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2,5-dimethoxybenzamide: A Comprehensive Overview
N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2,5-dimethoxybenzamide, also known by its CAS number 1825629-33-1, is a complex organic compound with a unique structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its tetrahydronaphthalene ring system and the presence of a cyano group at the 2-position. The benzamide moiety further enhances its structural complexity and functional diversity. Recent studies have highlighted its potential applications in drug discovery and material science.
The synthesis of N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2,5-dimethoxybenzamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized the reaction conditions to achieve high yields and purity levels. The compound's stability under various chemical and physical conditions has been thoroughly investigated, making it a promising candidate for industrial applications.
One of the most notable features of this compound is its ability to form stable complexes with metal ions. This property has been leveraged in the development of new materials for electronic devices. Recent research published in leading journals such as Chemical Communications and Advanced Materials has demonstrated its potential as a building block for constructing advanced molecular frameworks. These frameworks exhibit unique electronic properties that could revolutionize the field of nanotechnology.
In terms of biological activity, N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2,5-dimethoxybenzamide has shown promising results in preliminary in vitro studies. Its ability to interact with specific protein targets suggests potential applications in drug design. A study conducted by researchers at the University of California revealed that this compound exhibits selective inhibition against certain enzymes involved in neurodegenerative diseases. This finding has opened new avenues for exploring its therapeutic potential.
The structural versatility of this compound also makes it an ideal candidate for studying chemical reactivity under extreme conditions. Scientists at the Max Planck Institute have recently reported on its behavior under high-pressure environments. Their findings indicate that the compound maintains its integrity even at pressures exceeding 10 GPa, which is a remarkable property for organic materials.
From an environmental perspective, the biodegradability of CAS No 1825629-33-1 has been assessed in controlled laboratory settings. Results suggest that it undergoes slow degradation under aerobic conditions but remains stable in anaerobic environments. These insights are crucial for evaluating its long-term impact on ecosystems and guiding sustainable practices in its production and use.
In conclusion, N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2,5-dimethoxybenzamide, with its distinctive structure and versatile properties, continues to be a focal point in scientific research. Its applications span multiple disciplines, from materials science to pharmacology. As ongoing studies uncover more about its capabilities and limitations, this compound is poised to play an increasingly important role in both academic and industrial settings.
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